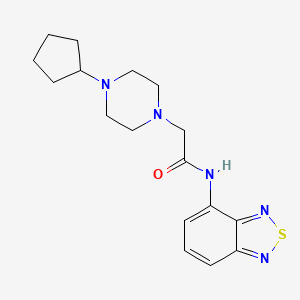![molecular formula C19H23N3O2 B4285078 N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as NU7026, is a chemical compound that has gained attention in the field of scientific research due to its potential use in cancer treatment. This compound has been found to inhibit the activity of DNA-dependent protein kinase (DNA-PK), which is involved in DNA repair and cell survival pathways. In
Mechanism of Action
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea works by inhibiting the activity of DNA-PK, which is a crucial enzyme involved in DNA repair pathways. DNA-PK is activated in response to DNA damage and is responsible for repairing double-strand breaks in DNA. By inhibiting DNA-PK, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been found to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. It also induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress and damage. Additionally, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea also has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the optimal concentration and timing of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea treatment can vary depending on the experimental conditions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of interest is the development of more specific DNA-PK inhibitors that do not have off-target effects on other enzymes. Another area of interest is the combination of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea with other cancer therapies, such as immunotherapy, to enhance the efficacy of treatment. Additionally, the use of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in preclinical animal models and clinical trials will be important for determining its potential as a cancer therapy.
Scientific Research Applications
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. It has been found to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair pathways. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-2-4-18(13-15)21-19(23)20-17-7-5-16(6-8-17)14-22-9-11-24-12-10-22/h2-8,13H,9-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNEDMZSPHJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284998.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4285004.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285006.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285018.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285019.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethylbutyl)-1-piperazinyl]acetamide](/img/structure/B4285030.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285035.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285048.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285049.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285051.png)
![N-(4-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285070.png)
![N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285094.png)
![N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)